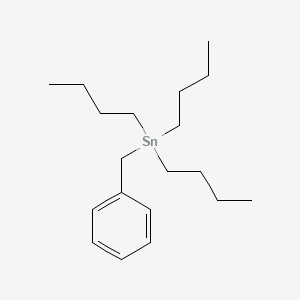
benzyltributylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyltributylstannane is an organotin compound with the molecular formula C₁₉H₃₄Sn . It is a liquid at room temperature and is known for its use in organic synthesis, particularly in radical reactions. The compound is characterized by the presence of a tin atom bonded to a benzyl group and three butyl groups.
Méthodes De Préparation
Benzyltributylstannane can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin hydride with benzyl halides under radical conditions. This reaction typically requires the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Benzyltributylstannane undergoes several types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-carbon bond, which can be easily cleaved.
Substitution Reactions: The compound can also undergo substitution reactions where the benzyl group is replaced by other functional groups.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to its radical reactions.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) as a radical initiator and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include benzyl radicals and tributyltin derivatives .
Applications De Recherche Scientifique
Benzyltributylstannane has several applications in scientific research:
Organic Synthesis: It is widely used in organic synthesis for radical reactions, including Barton-McCombie deoxygenation and radical cyclizations .
Material Science: The compound is used in the preparation of various materials, including and .
Medicinal Chemistry: In medicinal chemistry, this compound is used as a precursor for the synthesis of biologically active compounds.
Environmental Chemistry: It is also studied for its environmental impact, particularly its toxicity and persistence in the environment.
Mécanisme D'action
The mechanism of action of benzyltributylstannane primarily involves the cleavage of the tin-carbon bond to generate benzyl radicals . These radicals can then participate in various radical reactions, leading to the formation of new chemical bonds. The compound’s ability to generate radicals makes it a valuable reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Benzyltributylstannane is similar to other organotin compounds such as tributyltin hydride and triphenyltin hydride . it is unique in its ability to generate benzyl radicals, which makes it particularly useful in specific radical reactions. Other similar compounds include tributylstannane and triphenylstannane , which also participate in radical reactions but with different reactivity profiles .
Propriétés
Numéro CAS |
28493-54-1 |
|---|---|
Formule moléculaire |
C19H34Sn |
Poids moléculaire |
381.2 g/mol |
Nom IUPAC |
benzyl(tributyl)stannane |
InChI |
InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; |
Clé InChI |
CFIHCJJFWPTAOV-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1 |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1 |
Key on ui other cas no. |
28493-54-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













